molecular formula C10H12 B13792145 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-

3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-

Cat. No.: B13792145
M. Wt: 132.20 g/mol
InChI Key: CJOPWMPFIBDPRC-UHFFFAOYSA-N
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Description

3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- is a chemical compound with the molecular formula C16H13F3N2S2 It is known for its unique structure, which includes a thiazolidine ring, a carbothioamide group, and a trifluorophenyl group

Preparation Methods

The synthesis of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- typically involves the reaction of thiazolidine derivatives with phenyl isothiocyanate and trifluorophenyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- can be compared with other similar compounds, such as:

The uniqueness of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- lies in its combination of these functional groups, which contribute to its diverse range of applications and reactivity.

Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C10H12/c1-5-10(4)7-9(10)6-8(2)3/h1H,7H2,2-4H3

InChI Key

CJOPWMPFIBDPRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C1CC1(C)C#C)C

Origin of Product

United States

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